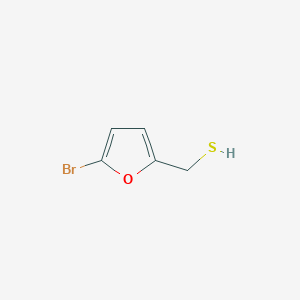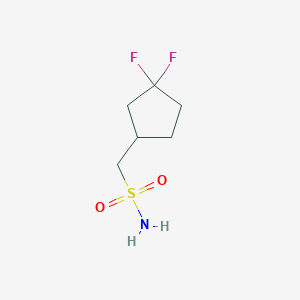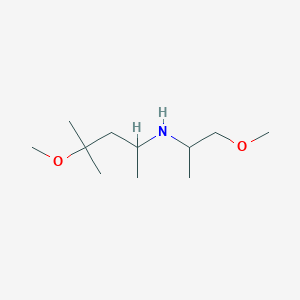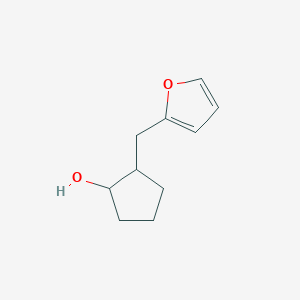
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group, a methyl group, and a methylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 2-methyl-5-(methylamino)benzene to introduce the nitro group. This is followed by the sulfonation of the benzene ring to attach the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-Methyl-5-(methylamino)-4-aminobenzene-1-sulfonamide, while substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial infections due to its sulfonamide group.
Biology: It can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.
Industry: The compound can be used in the synthesis of dyes and pigments, as well as in the production of other fine chemicals.
作用機序
The mechanism of action of 2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication.
類似化合物との比較
Similar Compounds
2-Methyl-5-(methylamino)benzene-1-sulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Nitrobenzene-1-sulfonamide: Lacks the methyl and methylamino groups, which can influence its solubility and interaction with biological targets.
2-Methyl-4-nitrobenzene-1-sulfonamide: Lacks the methylamino group, which can alter its chemical properties and applications.
Uniqueness
2-Methyl-5-(methylamino)-4-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H11N3O4S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC名 |
2-methyl-5-(methylamino)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-5-3-7(11(12)13)6(10-2)4-8(5)16(9,14)15/h3-4,10H,1-2H3,(H2,9,14,15) |
InChIキー |
LPAHTQCWLJCWEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N)NC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol](/img/structure/B13253074.png)








![1-{[1-(4-Fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13253129.png)

![2-Amino-6-(aminomethyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13253146.png)


